

Technical Guide: Physicochemical Profiling & Molecular Characterization of 4-Hydroxy-N-(2-phenylethyl)benzamide

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Compound of Interest

Compound Name:	4-hydroxy-N-(2-phenylethyl)benzamide
CAS No.:	293311-00-9
Cat. No.:	B2956086

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Executive Summary

4-Hydroxy-N-(2-phenylethyl)benzamide (CAS: 293311-00-9) is a bioactive phenolic amide structurally classified as a riparin derivative or a benzoic acid analogue of hydroxycinnamic acid amides (HCAAs). Characterized by a molecular weight of 241.29 g/mol, this compound serves as a critical scaffold in the development of antioxidant agents, TRPV1 modulators, and antimicrobial compounds.

This guide provides a definitive analysis of its physicochemical properties, synthetic pathways, and analytical characterization, synthesizing data from recent flow-chemistry studies and pharmacological evaluations.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a 4-hydroxybenzoyl moiety linked via an amide bond to a phenethylamine tail. This structure imparts amphiphilic character, balancing the hydrophilic

phenolic hydroxyl group with the lipophilic phenethyl chain.

Table 1: Chemical Identification Data

Parameter	Detail
Common Name	4-Hydroxy-N-(2-phenylethyl)benzamide
Synonyms	4-Hydroxy-N-phenethylbenzamide; N-(4-Hydroxybenzoyl)phenethylamine
CAS Registry Number	293311-00-9
IUPAC Name	4-hydroxy-N-(2-phenylethyl)benzamide
Molecular Formula	C ₁₅ H ₁₅ NO ₂
SMILES	<chem>O=C(NCCc1ccccc1)c2ccc(O)cc2</chem>
InChI Key	DAVRGGJTJDTVQT-UHFFFAOYSA-N

Physicochemical Profile

Understanding the physicochemical behavior of **4-hydroxy-N-(2-phenylethyl)benzamide** is essential for formulation and ADME prediction. The compound exhibits moderate lipophilicity, making it suitable for membrane permeability while retaining solubility in polar organic solvents.

Table 2: Key Physicochemical Properties

Property	Value / Range	Context & Implications
Molecular Weight	241.29 g/mol	Low MW (<500) favors oral bioavailability (Lipinski's Rule of 5).
Melting Point	145.3 – 151.5 °C	Indicates a stable crystalline solid lattice; high MP suggests good thermal stability.
Physical State	White to Off-White Solid	Crystalline powder form.
LogP (Predicted)	~1.9 – 2.1	Optimal lipophilicity for passive diffusion across biological membranes.
pKa (Phenol)	~9.9	The phenolic proton is weakly acidic; ionized at basic pH (>10).
H-Bond Donors	2 (Phenol -OH, Amide -NH)	Facilitates receptor binding (e.g., TRPV1, enzyme active sites).
H-Bond Acceptors	2 (Amide C=O, Phenol -O-)	Critical for solvent interaction and crystal packing.
Solubility	DMSO, Methanol, EtOAc	High solubility in polar organics; low aqueous solubility at neutral pH.

Synthesis & Manufacturing Protocols

Two primary methodologies exist for the synthesis of this compound: a traditional batch aminolysis and a modern flow-chemistry approach.

Method A: Direct Aminolysis (Batch)

This method utilizes methyl 4-hydroxybenzoate and phenethylamine, driven by base catalysis. It is cost-effective but requires purification to remove unreacted amine.

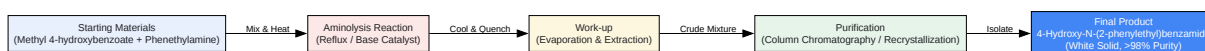
- Reagents: Methyl 4-hydroxybenzoate (1.0 eq), Phenethylamine (2.4 eq), DIPEA (0.1 eq).
- Conditions: Reflux in methanol or neat at elevated temperature.
- Work-up: Solvent evaporation followed by column chromatography (EtOAc/Hexane) or recrystallization.
- Yield: ~70%.

Method B: Chemo-Enzymatic Flow Synthesis

A more sustainable approach involves the activation of phenolic acids in a continuous flow reactor, often yielding higher purity profiles suitable for biological screening.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.



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Figure 1: Synthetic workflow for the production of **4-hydroxy-N-(2-phenylethyl)benzamide** via direct aminolysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Proton NMR (¹H-NMR)

Solvent: Methanol-d₄ (300 MHz)

- δ 7.64 (d, J=9.2 Hz, 2H): Ortho-protons of the benzoyl ring (deshielded by carbonyl).
- δ 7.26 – 7.15 (m, 5H): Aromatic protons of the phenethyl group.

- δ 6.80 (d, $J=9.2$ Hz, 2H): Meta-protons of the benzoyl ring (shielded by hydroxyl).
- δ 3.55 (t, 2H): Methylene protons adjacent to the amide nitrogen (-NH-CH₂-).
- δ 2.85 (t, 2H): Benzylic methylene protons (-CH₂-Ph).

Infrared Spectroscopy (FT-IR)[2]

- 3308 cm⁻¹: Broad stretch indicating N-H (amide) and O-H (phenol) functionality.
- 1652 cm⁻¹: Strong Amide I band (C=O stretch), characteristic of secondary amides.
- 1617, 1544 cm⁻¹: Aromatic C=C stretching and Amide II (N-H bend).

Biological Applications & Pharmacology[2]

Antioxidant Activity

Research indicates that **4-hydroxy-N-(2-phenylethyl)benzamide** exhibits moderate antioxidant capacity.

- Mechanism: The phenolic hydroxyl group acts as a radical scavenger (hydrogen atom donor).
- Potency: IC₅₀ \approx 38 μ g/mL (DPPH assay). While less potent than Gallic acid, its lipophilic nature allows it to function in lipid-rich environments (e.g., cell membranes) where hydrophilic antioxidants fail.

Pharmacophore for Drug Design

This molecule serves as a simplified analogue of Riparins (natural alkaloids with psychopharmacological activity) and Capsaicinoids.

- TRPV1 Modulation: The 4-hydroxybenzyl-amide motif is a key pharmacophore for Vanilloid receptor (TRPV1) interaction, relevant for analgesic drug discovery.
- Antimicrobial: Related N-phenethylbenzamides have demonstrated activity against Gram-positive bacteria, potentially via cell wall disruption mechanisms.

References

- Thammasat University e-Thesis. (2019). Synthesis and Biological Activity of N-trans-Coumaroyltyramine Derivatives. (pp. 33-64). [\[Link\]](#)
- Contente, M. L., et al. (2020). Two-Step Flow Amidation of Natural Phenolic Acids as Antiradical and Antimicrobial Agents. ACS Sustainable Chemistry & Engineering. [\[Link\]](#)
- To cite this document: BenchChem. [\[Technical Guide: Physicochemical Profiling & Molecular Characterization of 4-Hydroxy-N-\(2-phenylethyl\)benzamide\]](#). BenchChem, [2026]. [\[Online PDF\]](#). Available at: [\[https://www.benchchem.com/product/b2956086/docs#technical-guide-physicochemical-profiling-molecular-characterization-of-4-hydroxy-n-2-phenylethyl-benzamide\]](https://www.benchchem.com/product/b2956086/docs#technical-guide-physicochemical-profiling-molecular-characterization-of-4-hydroxy-n-2-phenylethyl-benzamide)

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